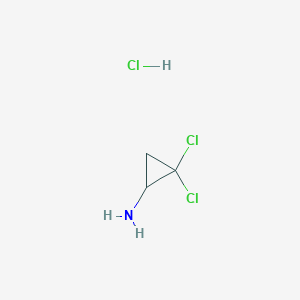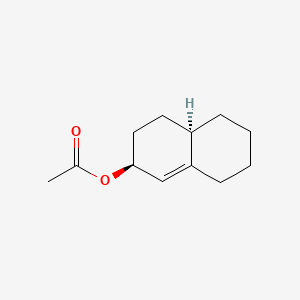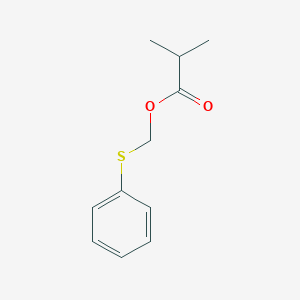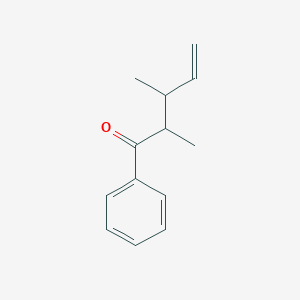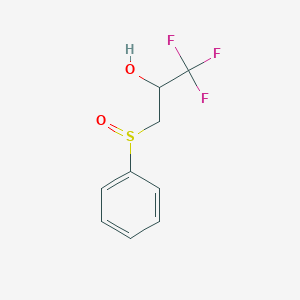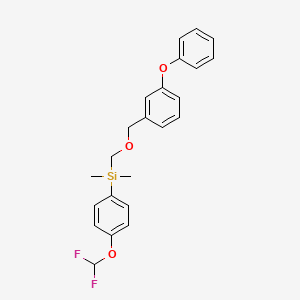
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound It features a silane core bonded to a phenyl group substituted with difluoromethoxy, and another phenyl group linked through a methoxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves multiple steps:
Formation of the difluoromethoxyphenyl group: This can be achieved through the reaction of a phenol derivative with difluoromethyl ether under basic conditions.
Attachment of the silane core: The difluoromethoxyphenyl group is then reacted with a silane precursor, such as dimethylchlorosilane, in the presence of a catalyst like platinum or palladium.
Introduction of the phenoxyphenylmethoxy group: This step involves the reaction of the intermediate product with a phenoxyphenylmethanol derivative under conditions that promote the formation of the methoxy linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The silane core can be reduced to form silanols or other reduced silicon species.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones, phenols, or other oxygenated derivatives.
Reduction: Silanols, siloxanes, or other reduced silicon compounds.
Substitution: Various substituted phenyl or silane derivatives.
Applications De Recherche Scientifique
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems or as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions depending on its specific interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (4-methoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Silane, (4-(trifluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Silane, (4-(chloromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
Uniqueness
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
| 106773-83-5 | |
Formule moléculaire |
C23H24F2O3Si |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
[4-(difluoromethoxy)phenyl]-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C23H24F2O3Si/c1-29(2,22-13-11-20(12-14-22)28-23(24)25)17-26-16-18-7-6-10-21(15-18)27-19-8-4-3-5-9-19/h3-15,23H,16-17H2,1-2H3 |
Clé InChI |
OUCWNBIHTNWOQD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




